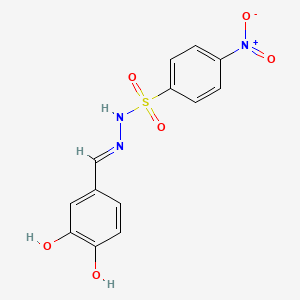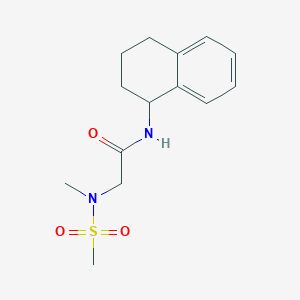![molecular formula C14H15N5O4 B6075892 N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of AMPP is not fully understood. However, it has been proposed that AMPP exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and analgesic effects of AMPP are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
AMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in DNA synthesis and repair, as well as the production of pro-inflammatory cytokines and prostaglandins. AMPP has also been found to induce apoptosis in cancer cells and reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations to using AMPP in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.
Direcciones Futuras
There are several future directions for research on AMPP. One area of interest is the development of more potent and selective analogs of AMPP with improved therapeutic properties. Another area of research is the investigation of the potential of AMPP as a chemotherapeutic agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. AMPP has several advantages for lab experiments, but there are also some limitations to using it. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of AMPP involves the reaction of 4-acetylamino phenyl hydrazine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure AMPP.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. AMPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9-7-13(19(22)23)17-18(9)8-14(21)16-12-5-3-11(4-6-12)15-10(2)20/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPGPJPLQTYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
